Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups followed by benzoylation and benzylidene acetal formation. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzylidene acetal.
Benzoylation: The protected hydroxyl groups are then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect carbohydrate metabolism and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar in structure but differs in the configuration of the sugar moiety.
Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-beta-D-glucopyranoside: Another derivative with additional benzoyl and silyl protecting groups.
Uniqueness
Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific configuration and the presence of both benzoyl and benzylidene groups. This combination provides distinct chemical properties and biological activities, making it valuable for various research applications .
Properties
IUPAC Name |
[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUHSNJRXPSSA-UIMVVKBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53598-03-1 |
Source
|
Record name | β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53598-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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